molecular formula C18H26O4 B8622793 Methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate

Methyl 2-[2-[1-(2-hydroxyethyl)cyclohexyl]ethoxy]benzoate

Cat. No. B8622793
M. Wt: 306.4 g/mol
InChI Key: KEKOYCDDYIQDPN-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of methyl 2-[2-[1-[2-(tert-butyldiphenylsiloxy)ethyl]cyclohexyl]ethoxy]benzoate (synthesized in Example 35) (547 mg) in tetrahydrofuran (4 mL) was added a 1M tetrabutyl ammonium fluoride/tetrahydrofuran solution (1 mL) at room temperature. The solution was then stirred for 2 hours. The reaction solution was concentrated under reduced pressure. The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (2:1)] to give the title compound (226 mg).
Name
methyl 2-[2-[1-[2-(tert-butyldiphenylsiloxy)ethyl]cyclohexyl]ethoxy]benzoate
Quantity
547 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:19][CH2:20][C:21]1([CH2:27][CH2:28][O:29][C:30]2[CH:38]=[CH:37][CH:36]=[CH:35][C:31]=2[C:32]([O-:34])=[O:33])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[F-].[CH2:40]([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>O1CCCC1>[OH:1][CH2:19][CH2:20][C:21]1([CH2:27][CH2:28][O:29][C:30]2[CH:38]=[CH:37][CH:36]=[CH:35][C:31]=2[C:32]([O:34][CH3:40])=[O:33])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1 |f:1.2.3|

Inputs

Step One
Name
methyl 2-[2-[1-[2-(tert-butyldiphenylsiloxy)ethyl]cyclohexyl]ethoxy]benzoate
Quantity
547 mg
Type
reactant
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CCC1(CCCCC1)CCOC1=C(C(=O)[O-])C=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC.O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was then stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography [silica gel, hexane-ethyl acetate (2:1)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCC1(CCCCC1)CCOC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 226 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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